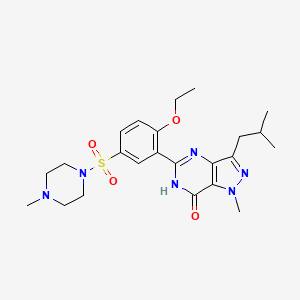

异丁烯西地那非

描述

Isobutyl Sildenafil is a chemical compound . It is related to Sildenafil, a potent selective, reversible inhibitor of phosphodiesterase type 5 (PDE5) approved for the treatment of erectile dysfunction and pulmonary arterial hypertension .

Synthesis Analysis

The synthesis of Sildenafil and its analogues, including Isobutyl Sildenafil, involves an improved chlorosulfonation reaction using chlorosulfonic acid and thionyl chloride . This method results in pure Sildenafil with high yield . A two-step extraction process has been reported for the analysis of Sildenafil and its analogues in human plasma .

Molecular Structure Analysis

The molecular formula of Isobutyl Sildenafil is C23H32N6O4S . The average mass is 488.603 Da and the monoisotopic mass is 488.220581 Da .

Chemical Reactions Analysis

The chemical reactions during the synthesis of Sildenafil have been monitored using a method that is specific, precise, and reliable for the determination of all process-related impurities of Sildenafil in bulk drugs and formulations .

Physical And Chemical Properties Analysis

Isobutyl Sildenafil has a density of 1.4±0.1 g/cm3, a molar refractivity of 130.4±0.5 cm3, and a molar volume of 354.6±7.0 cm3 . It has 10 H bond acceptors, 1 H bond donor, and 7 freely rotating bonds .

科学研究应用

心脏收缩力: 西地那非枸橼酸盐对人或狗的心脏收缩力没有显着影响,表明其在勃起功能障碍患者中对心脏肌肉效应的安全性 (Corbin 等人,2003 年).

药物发现和勃起功能障碍: 西地那非的发现导致其被批准为男性勃起功能障碍的第一个口服治疗方法。它的发展反映了药物发现中的传统方法,最初专注于心血管疾病,然后再认识到其在勃起功能障碍中的有效性 (Campbell,2000 年).

心脏保护: 西地那非已显示出对完整心脏缺血/再灌注损伤的心脏保护作用,表明在治疗肺动脉高压和内皮功能障碍方面具有潜在的临床应用 (Kukreja 等人,2005 年).

β-肾上腺素能刺激的心脏功能: 西地那非可以减弱对 β-肾上腺素能刺激的收缩反应,表明其在调节受刺激的心脏功能中的作用 (Borlaug 等人,2005 年).

心血管疾病中的磷酸二酯酶 5 抑制: 西地那非实现的磷酸二酯酶 5 的抑制在治疗心血管疾病中具有治疗潜力,表明除了勃起功能障碍之外还有多种应用 (Reffelmann & Kloner,2003 年).

电子密度研究: 比较西地那非和异西地那非的研究揭示了结构和电子差异,突出了分子结构中细微变化对于医学应用的重要性 (Dittrich & Luger,2016 年).

对勃起功能障碍中运动耐受性的影响: 西地那非不会降低勃起功能障碍和慢性稳定性心绞痛患者的运动耐受性,表明其在冠状动脉疾病患者中的安全性 (Fox 等人,2003 年).

神经保护和抗疲劳作用: 西地那非对疲劳和神经保护的作用已得到评估,尽管它对帕金森病模型中的疲劳或防止多巴胺耗竭没有显着影响 (Uthayathas 等人,2007 年).

肺动脉高压: 慢性西地那非治疗抑制大鼠单克罗塔林诱导的肺动脉高压,表明其在治疗肺动脉高压中的潜力 (Schermuly 等人,2004 年).

类似物的结构阐明: 西地那非类似物(如丙氧基苯基异丁烯艾地那非)的结构阐明揭示了药物设计在提高疗效和安全性方面的复杂性和特异性 (Kee 等人,2014 年).

作用机制

Target of Action

Isobutyl Sildenafil, like its parent compound Sildenafil, primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme found in high concentrations in the corpus cavernosum, a spongy tissue in the penis, as well as in the smooth muscle cells of vessel walls and lung tissue . This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in the physiological mechanism of penile erection and in the vasodilation of the pulmonary blood vessels .

Mode of Action

Isobutyl Sildenafil enhances the effect of nitric oxide (NO) by inhibiting PDE5 . During sexual stimulation, NO is released in the corpus cavernosum. NO then activates the enzyme guanylate cyclase, which results in increased levels of cGMP. The increase in cGMP levels leads to smooth muscle relaxation and inflow of blood to the corpus cavernosum, facilitating penile erection . By inhibiting PDE5, Isobutyl Sildenafil prevents the degradation of cGMP, leading to prolonged smooth muscle relaxation and sustained erection . In the context of pulmonary arterial hypertension (PAH), the increased cGMP concentration results in relaxation of the pulmonary vasculature, which may cause vasodilation in the pulmonary bed and to a lesser degree in the systemic circulation .

Biochemical Pathways

The primary biochemical pathway affected by Isobutyl Sildenafil is the NO-cGMP pathway . This pathway is initiated by the release of NO during sexual stimulation. NO activates guanylate cyclase, leading to an increase in cGMP levels. cGMP then causes relaxation of the smooth muscles in the corpus cavernosum, allowing for increased blood flow and penile erection . By inhibiting PDE5, Isobutyl Sildenafil prevents the breakdown of cGMP, thereby enhancing and prolonging its effects .

Pharmacokinetics

Isobutyl Sildenafil, like Sildenafil, is expected to be rapidly absorbed, with slower absorption when taken with a high-fat meal . It is distributed widely in the body and is primarily metabolized in the liver by CYP3A4 (major route) and CYP2C9 (minor route). The major metabolite formed is N-desmethylsildenafil, which has approximately 50% of the activity of Sildenafil . The drug and its metabolites are excreted mainly in the feces and to a lesser extent in the urine .

Result of Action

The molecular and cellular effects of Isobutyl Sildenafil’s action primarily involve the prolongation of the effects of cGMP, leading to sustained smooth muscle relaxation and increased blood flow in the corpus cavernosum . This results in improved erectile function in men with erectile dysfunction . In the context of PAH, the relaxation of the pulmonary vasculature can lead to a reduction in pulmonary blood pressure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Isobutyl Sildenafil. For instance, the presence of food, particularly high-fat meals, can slow the absorption of the drug, potentially affecting its onset of action . Additionally, the drug’s efficacy can be influenced by the user’s overall health status, with conditions such as liver or kidney disease potentially affecting the drug’s metabolism and clearance . Furthermore, environmental pollutants, such as the metabolites of Sildenafil, can potentially lead to changes in gene expression and cellular behavior .

生化分析

Biochemical Properties

Isobutyl Sildenafil, like its parent compound Sildenafil, is believed to act as a potent selective, reversible inhibitor of phosphodiesterase type 5 (PDE5) . This enzyme is responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP), found in excess in the penis corpus cavernosum, as well as in the smooth muscle cells of vessel walls and the lung tissue . By inhibiting PDE5, Isobutyl Sildenafil could potentially increase cGMP levels, leading to a series of biochemical reactions that result in vasodilation and increased blood flow.

Cellular Effects

The cellular effects of Isobutyl Sildenafil are likely to be similar to those of Sildenafil. For instance, Sildenafil has been shown to induce neurogenesis and promote functional recovery after stroke in rats . It also demonstrated protective effects on the DNA of bone marrow cells, including normal cell cycling, decreased DNA fragmentation, and a diminished frequency of micronucleated cells .

Molecular Mechanism

The molecular mechanism of action of Isobutyl Sildenafil is thought to involve the inhibition of PDE5, leading to an increase in cGMP levels. This increase in cGMP can lead to a series of downstream effects, including the relaxation of smooth muscle cells and vasodilation .

Dosage Effects in Animal Models

Studies on Sildenafil have shown that it can normalize transit and fecal water content in animal models of constipation .

Metabolic Pathways

The metabolic pathways of Isobutyl Sildenafil are not well-studied. Given its structural similarity to Sildenafil, it is likely that it follows similar metabolic pathways. Sildenafil is known to be involved in the cGMP signaling pathway .

Transport and Distribution

Sildenafil is known to have a complex pharmacokinetic and pharmacodynamic behavior, with its effects being interdependent and of critical importance .

属性

IUPAC Name |

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-(2-methylpropyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O4S/c1-6-33-19-8-7-16(34(31,32)29-11-9-27(4)10-12-29)14-17(19)22-24-20-18(13-15(2)3)26-28(5)21(20)23(30)25-22/h7-8,14-15H,6,9-13H2,1-5H3,(H,24,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDMCAQUTIFYAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C3=NC4=C(C(=O)N3)N(N=C4CC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347620 | |

| Record name | Despropyl isobutyl sildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1391053-95-4 | |

| Record name | Despropyl isobutyl sildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Despropyl isobutyl sildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOBUTYL SILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F7JAM9O4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the significance of the synthesis method described in the paper for researchers studying Sildenafil and its analogues?

A1: The paper details a "convenient" and scalable synthesis method for 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)benzamido]-3-Isobutyl-1-Methyl-1H-Pyrazole-5-Carboxamide (13), a key precursor to Isobutyl Sildenafil. [] This is significant because it provides researchers with a more accessible way to produce this compound, which is crucial for studying the structure-activity relationship of Sildenafil and developing potential analogues. Easy access to Isobutyl Sildenafil can facilitate investigations into its pharmacological properties and potential therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587156.png)

![tert-Butyl(dimethyl)({1-[(trimethylsilyl)ethynyl]cyclopropyl}oxy)silane](/img/structure/B587157.png)

![Cyclopropanecarboxylic acid, 1-[(1-methylethenyl)amino]-, methyl ester (9CI)](/img/no-structure.png)

![O-[(5Z)-tetradecenoyl]-L-carnitine](/img/structure/B587161.png)

![(R)-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587170.png)